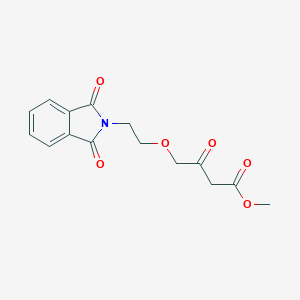

4-(2-(1,3-二氧代异吲哚啉-2-基)乙氧基)-3-氧代丁酸甲酯

描述

Synthesis Analysis

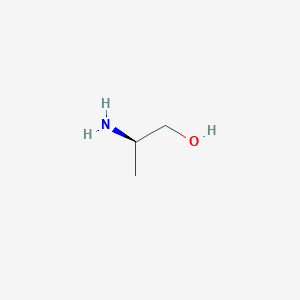

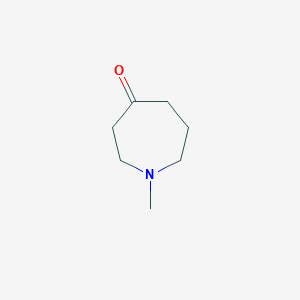

The synthesis of related compounds involves multi-step chemical processes that include catalytic acylation, selective methylation, and oxidation reactions. For example, the synthesis of similar fluorescent probes for β-amyloids involves catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and specific naphthalene derivatives (Fa et al., 2015). Another method for synthesizing chiral intermediates from L-aspartic acid includes selective methylation in the presence of SOCl2, followed by Boc-protection, acylation, and reduction, yielding significant overall yields (Zhang Xingxian, 2012).

Molecular Structure Analysis

Molecular structure analyses of related compounds involve various spectroscopic techniques, including NMR, IR, mass spectrometry, and X-ray crystallography. The crystal structure of compounds can undergo reversible phase transitions, indicating complex molecular behavior and interactions, as observed in similar compounds (Valente et al., 2011).

Chemical Reactions and Properties

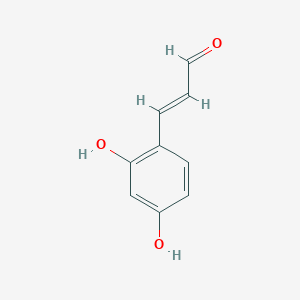

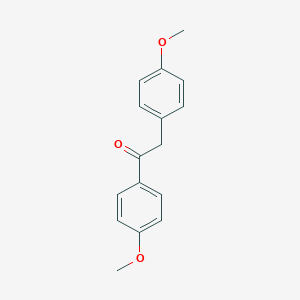

Chemical reactions involving these compounds can include cyclisation reactions, Knoevenagel condensation reactions, and interactions with specific proteins or molecules. For instance, Knoevenagel condensation reactions are employed in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, showcasing the compound's reactivity and utility in generating more complex molecules (Kariyappa et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their application in different fields. The photostability of compounds in crystal form, for example, is a desirable trait for applications requiring long-term stability without degradation (Valente et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with other molecules, and potential as inhibitors or catalysts, are of significant interest. Compounds with similar structures have shown potential as inhibitors in vitro, indicating their utility in biochemical applications (Williams et al., 1983).

科学研究应用

-

Antiviral Activity

- Application : Indole derivatives have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results : The compound showed an IC50 (the concentration of the compound where 50% of its maximal effect is observed) of 7.53 μmol/L against influenza A .

-

Anti-inflammatory Activity

- Application : Certain indole derivatives have been reported as anti-inflammatory agents . For example, the compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine showed promising results as an anti-inflammatory agent .

- Results : The specific results were not detailed in the source, but the compound was reported to have better results as an anti-inflammatory agent .

属性

IUPAC Name |

methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-21-13(18)8-10(17)9-22-7-6-16-14(19)11-4-2-3-5-12(11)15(16)20/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMRSOODVLLZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)

![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)

![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)

![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)